molecular formula C58H96O24 B12393042 Ginsenoside Ra6

Ginsenoside Ra6

Cat. No.: B12393042
M. Wt: 1177.4 g/mol
InChI Key: QOGHAXHWJGZEST-XEUUVMKCSA-N
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Description

Ginsenoside Ra6, also known as Ginsenoside IV, is a triterpenoid saponin found in the roots of Panax ginseng. Ginsenosides are the primary active components responsible for the medicinal properties of ginseng, which has been used in traditional medicine for centuries. This compound is one of the rare ginsenosides, known for its unique pharmacological effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Ra6 involves the enzymatic transformation of major ginsenosides. Specific glycosidases, such as β-glucosidase and β-xylosidase, are used to hydrolyze the side chain glycogroups of ginsenosides, resulting in the formation of rare ginsenosides like Ra6 .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using engineered strains of Saccharomyces cerevisiae. This method involves the metabolic engineering of yeast to express key enzymes involved in the biosynthesis of rare ginsenosides .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Ra6 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for modifying the structure and enhancing the bioavailability of the compound.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using glycosidases.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed: The hydrolysis of this compound can lead to the formation of deglycosylated derivatives, which are more readily absorbed into the bloodstream and exhibit enhanced biological activity .

Scientific Research Applications

Chemistry:

  • Used as a precursor for the synthesis of other bioactive compounds.

Biology:

  • Studied for its role in modulating cellular signaling pathways and gene expression.

Medicine:

Industry:

  • Used in the development of functional foods and nutraceuticals.

Mechanism of Action

Ginsenoside Ra6 exerts its effects through multiple molecular targets and pathways. It modulates the activity of various signaling molecules, including nuclear factor κB and mitogen-activated protein kinases. Additionally, it induces the expression of anti-inflammatory cytokines such as interleukin-10 and microRNA-146a, which play a crucial role in reducing inflammation and promoting immune homeostasis .

Comparison with Similar Compounds

Ginsenoside Ra6 is unique among ginsenosides due to its specific structure and pharmacological properties. Similar compounds include:

This compound stands out for its potent anti-inflammatory activity and potential therapeutic applications in treating systemic inflammation and sepsis .

Properties

Molecular Formula

C58H96O24

Molecular Weight

1177.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-but-2-enoate

InChI

InChI=1S/C58H96O24/c1-10-12-36(62)74-24-31-40(65)43(68)47(72)51(78-31)81-49-45(70)39(64)30(23-60)77-53(49)80-35-16-18-55(6)33(54(35,4)5)15-20-56(7)34(55)21-28(61)37-27(14-19-57(37,56)8)58(9,17-11-13-26(2)3)82-52-48(73)44(69)41(66)32(79-52)25-75-50-46(71)42(67)38(63)29(22-59)76-50/h10,12-13,27-35,37-53,59-61,63-73H,11,14-25H2,1-9H3/b12-10+/t27-,28+,29+,30+,31+,32+,33-,34+,35-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53-,55-,56+,57+,58-/m0/s1

InChI Key

QOGHAXHWJGZEST-XEUUVMKCSA-N

Isomeric SMILES

C/C=C/C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C[C@H]([C@H]6[C@]5(CC[C@@H]6[C@](C)(CCC=C(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C)CO)O)O)O)O)O

Canonical SMILES

CC=CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4CC(C6C5(CCC6C(C)(CCC=C(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C)CO)O)O)O)O)O

Origin of Product

United States

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